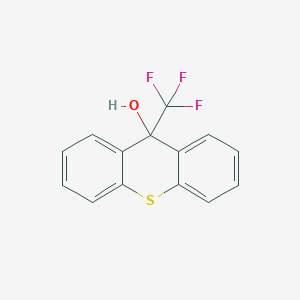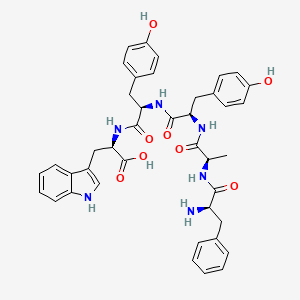
4-(4-Decylphenyl)benzenesulfonic acid;guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Decylphenyl)benzenesulfonic acid;guanidine is a compound that combines the properties of both benzenesulfonic acid and guanidine. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . Guanidine, on the other hand, is a strong organic base that exists primarily as guanidinium ions at physiological pH
Vorbereitungsmethoden
The synthesis of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine involves the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the reaction of benzenesulfonic acid with 4-decylphenyl to form 4-(4-Decylphenyl)benzenesulfonic acid. The final step involves the guanylation of the resulting compound with guanidine. Various methods can be employed for guanylation, including the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water .
Analyse Chemischer Reaktionen
4-(4-Decylphenyl)benzenesulfonic acid;guanidine undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for this process are less commonly documented.
Substitution: The sulfonic acid group can be substituted with other functional groups to form sulfonamides or esters.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and various amines for substitution reactions. The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and esters.
Wissenschaftliche Forschungsanwendungen
4-(4-Decylphenyl)benzenesulfonic acid;guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their structure and function . The sulfonic acid group, on the other hand, can participate in electrostatic interactions with positively charged residues in proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
4-(4-Decylphenyl)benzenesulfonic acid;guanidine can be compared with other similar compounds such as:
Benzenesulfonic acid: While benzenesulfonic acid is a strong acid used in various industrial applications, the addition of the guanidine moiety enhances its biological activity and potential medicinal applications.
4-(4-Hexadecylphenyl)benzenesulfonic acid: This compound is similar in structure but with a longer alkyl chain, which may influence its solubility and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
650599-62-5 |
|---|---|
Molekularformel |
C23H35N3O3S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
4-(4-decylphenyl)benzenesulfonic acid;guanidine |
InChI |
InChI=1S/C22H30O3S.CH5N3/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(18-16-21)26(23,24)25;2-1(3)4/h11-18H,2-10H2,1H3,(H,23,24,25);(H5,2,3,4) |
InChI-Schlüssel |
VOXFMUMYPNUJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

